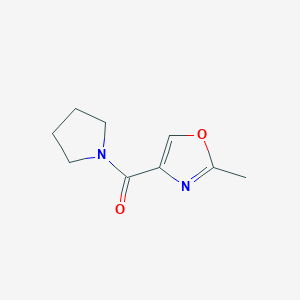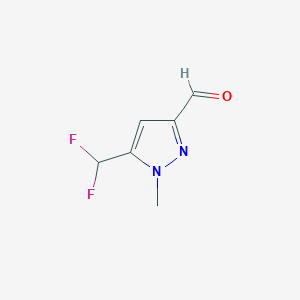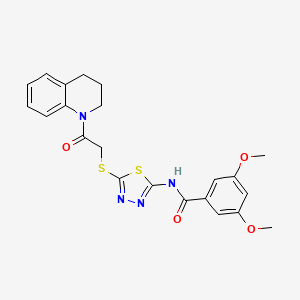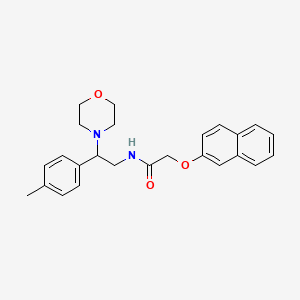
N-(2-morpholino-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-morpholino-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide, also known as MTE-N, is a chemical compound that has been synthesized for its potential use in scientific research. This compound has gained attention due to its unique structure and properties, which make it a promising candidate for various applications in the field of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Free Radical Scavenging Activity
N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, a derivative similar in structure to the compound of interest, has been investigated for its free radical scavenging activity. This study utilized in vitro methods and quantum chemistry calculations to demonstrate the compound's potent antioxidant capabilities, comparable to well-known antioxidants BHT and BHA. The research suggests that the OH bond in the compound is highly active for trapping free radicals, with hydrogen atom transfer and sequential proton loss electron transfer being the dominant antioxidant mechanisms in different solvents (Boudebbous et al., 2021).
Structural Studies on Co-crystals
A structural study on co-crystals and a salt of quinoline derivatives containing an amide bond, closely related to the chemical structure of the target compound, has been conducted. This research outlines the formation of 1:1 co-crystals with aromatic diols and highlights the importance of hydration in co-crystal stability. The findings provide insight into the molecular interactions and structural configurations of such compounds (Karmakar et al., 2009).
Antiproliferative Activities
The synthesis and evaluation of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives have been explored for their antiproliferative activities against a panel of human cancer cell lines. Among these compounds, one particular derivative demonstrated significant activity against nasopharyngeal carcinoma cells, highlighting its potential for cancer therapy (Chen et al., 2013).
Nano Magnetite Catalysis
Research on the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of derivatives related to the compound of interest under ultrasound irradiation has been reported. This study emphasizes the efficiency of nano magnetite in facilitating the synthesis of N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives, showcasing an environmentally friendly and efficient method for producing such compounds (Mokhtary & Torabi, 2017).
Melatonin Analog Study
A study on N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, a compound with a structure similar to the target compound, reveals its potential as a potent melatonin analog. The research presents detailed crystallographic analysis, suggesting possible applications in neurohormonal regulation and therapeutic interventions (Tinant et al., 1994).
Eigenschaften
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-19-6-8-21(9-7-19)24(27-12-14-29-15-13-27)17-26-25(28)18-30-23-11-10-20-4-2-3-5-22(20)16-23/h2-11,16,24H,12-15,17-18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONZBMWGQGVQOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholino-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methylbenzyl)-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2915202.png)
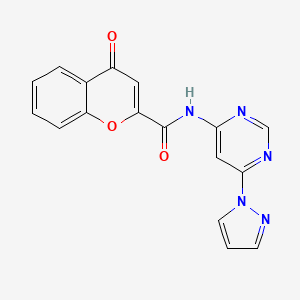
![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2915207.png)
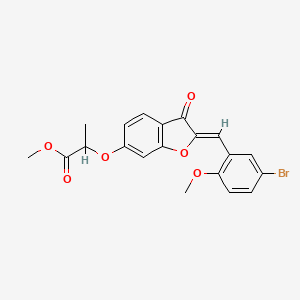
![4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde](/img/structure/B2915212.png)
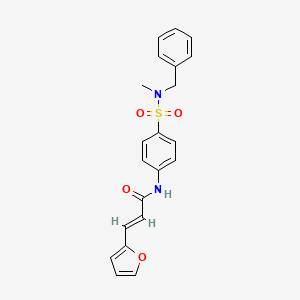
![N-(3-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2915218.png)
![N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2915219.png)
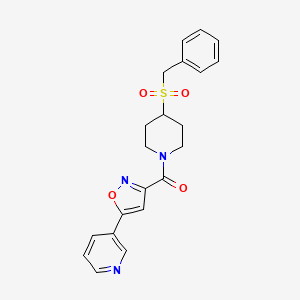
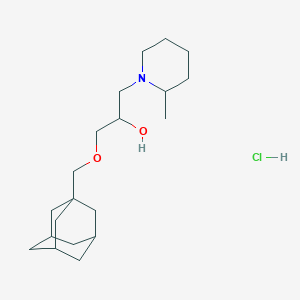
![2,4-dichloro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2915222.png)
